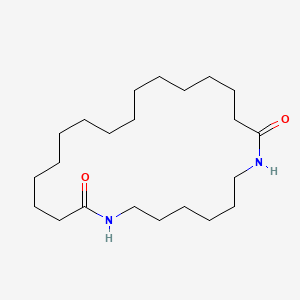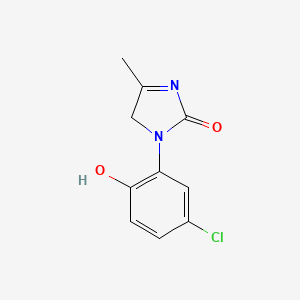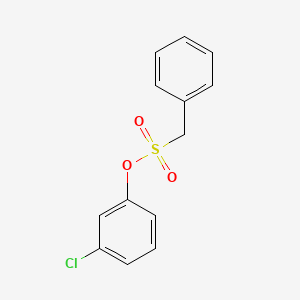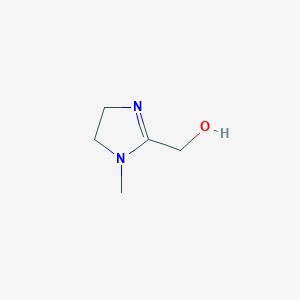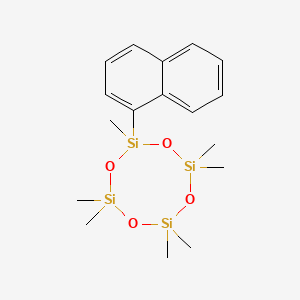
2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane is a complex organosilicon compound known for its unique structural properties. This compound features a silicon-oxygen backbone with multiple methyl groups and a naphthalene moiety, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane typically involves the reaction of tetramethylsilane derivatives with naphthalene under controlled conditions. The process often requires the use of catalysts such as platinum or palladium to facilitate the formation of the silicon-oxygen bonds. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and catalysts.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane involves its interaction with molecular targets through its silicon-oxygen backbone and naphthalene moiety. The compound can form stable complexes with various substrates, influencing their reactivity and stability. The pathways involved include the formation of hydrogen bonds and van der Waals interactions, which contribute to its overall efficacy in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4,6,6,8-Heptamethyl-8-(phenyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
- 2,2,4,4,6,6,8-Heptamethyl-8-(biphenyl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane
Uniqueness
Compared to similar compounds, 2,2,4,4,6,6,8-Heptamethyl-8-(naphthalen-1-yl)-1,3,5,7,2,4,6,8-tetroxatetrasilocane stands out due to the presence of the naphthalene moiety, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with substrates or enhanced stability.
Properties
CAS No. |
62196-79-6 |
|---|---|
Molecular Formula |
C17H28O4Si4 |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
2,2,4,4,6,6,8-heptamethyl-8-naphthalen-1-yl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C17H28O4Si4/c1-22(2)18-23(3,4)20-25(7,21-24(5,6)19-22)17-14-10-12-15-11-8-9-13-16(15)17/h8-14H,1-7H3 |
InChI Key |
WXERYDHUASWGFA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC3=CC=CC=C32)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


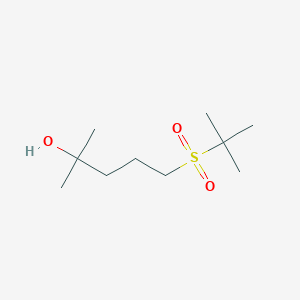
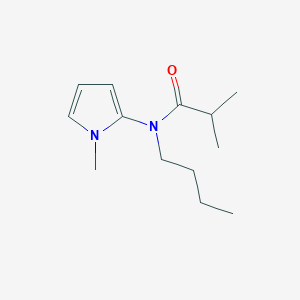
![Diazene, (2-methylphenyl)[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B14549157.png)
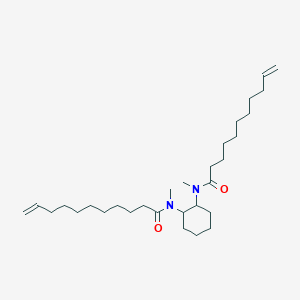
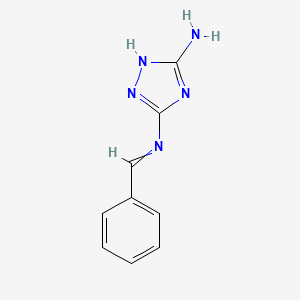
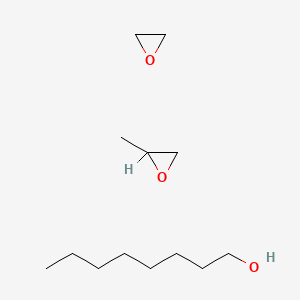
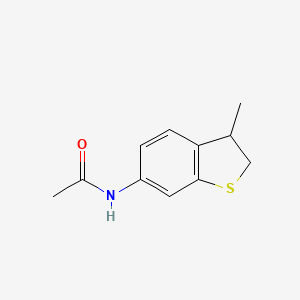
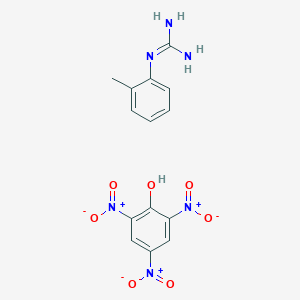
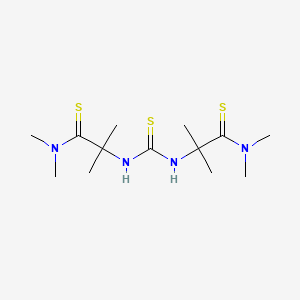
![3-Hydroxy-N-[2-(2-iodophenyl)ethyl]-4-methoxybenzamide](/img/structure/B14549213.png)
